

minimizing off-target effects of 19-Norprogesterone in cellular assays

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Compound of Interest

Compound Name: 19-Norprogesterone

Cat. No.: B1209251

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Technical Support Center: 19-Norprogesterone Cellular Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with **19-Norprogesterone**. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in minimizing off-target effects and ensuring the accuracy and reproducibility of your cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is **19-Norprogesterone** and what is its primary target?

A1: **19-Norprogesterone** is a synthetic steroidal progestin, an analog of the endogenous hormone progesterone, but lacking the C19 methyl group.^[1] Its primary molecular target is the progesterone receptor (PR), a ligand-activated transcription factor that regulates gene expression in response to progesterone.^[2] **19-Norprogesterone** is recognized as a potent progestagen, possessing a high affinity for the progesterone receptor.^[2]

Q2: What are the known off-target effects of **19-Norprogesterone**?

A2: The most well-documented off-target effect of **19-Norprogesterone** is its activity at the mineralocorticoid receptor (MR). Unlike progesterone, which is an MR antagonist, **19-Norprogesterone** acts as a partial agonist.^[3] This can lead to mineralocorticoid effects such

as sodium retention. Studies have shown that **19-Norprogesterone** has an approximately 3-fold higher affinity for the MR than progesterone.^[3] Additionally, some studies indicate that **19-Norprogesterone** can also interact with the glucocorticoid receptor (GR), with a 3-fold increased affinity compared to progesterone.^[4] Depending on the specific derivative, there may also be some level of interaction with the androgen receptor (AR).

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:

- **Dose-Response Studies:** Use the lowest effective concentration of **19-Norprogesterone** that elicits a response in your assay to minimize the engagement of lower-affinity off-target receptors.
- **Use of Specific Antagonists:** Co-treatment with specific antagonists for off-target receptors, such as spironolactone for the mineralocorticoid receptor or mifepristone (RU-486) for the glucocorticoid receptor, can help to isolate the progesterone receptor-mediated effects.
- **Cell Line Selection:** Use cell lines with a well-characterized expression profile of steroid receptors. Ideally, for studying progesterone receptor-specific effects, a cell line with high PR expression and low or absent MR and GR expression would be optimal.
- **Control Experiments:** Always include appropriate controls, such as vehicle-only treated cells and cells treated with a highly specific progestin with known low off-target activity, for comparison.

Q4: What is the general signaling pathway of the Progesterone Receptor?

A4: The progesterone receptor (PR) is a member of the nuclear receptor superfamily. In its inactive state, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to its ligand (e.g., progesterone or **19-Norprogesterone**), the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.

Data Presentation: Receptor Binding Affinity

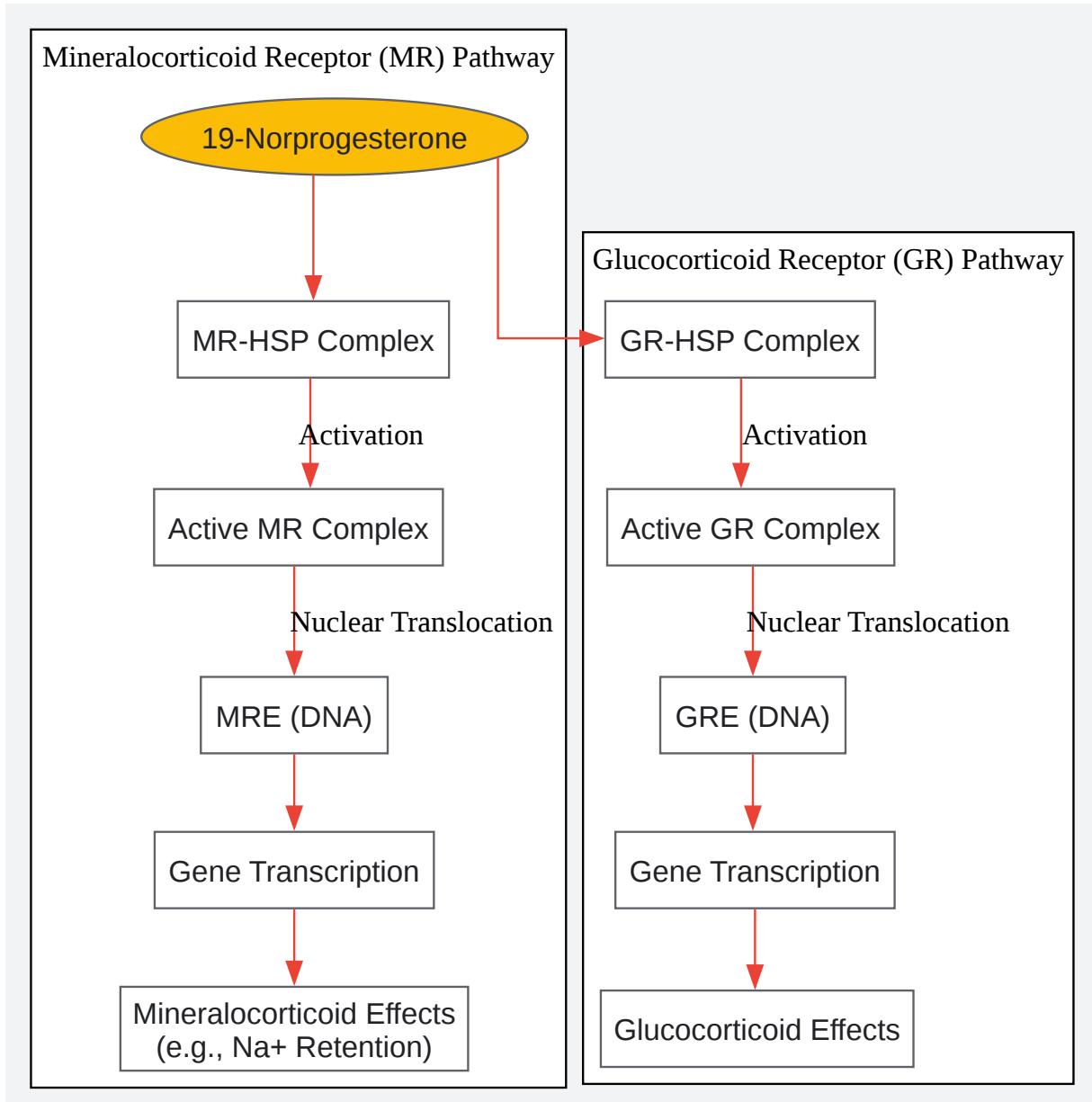
The following table summarizes the relative binding affinities (RBAs) of **19-Norprogesterone** and related compounds for various steroid receptors. This data is crucial for understanding its potential for off-target effects.

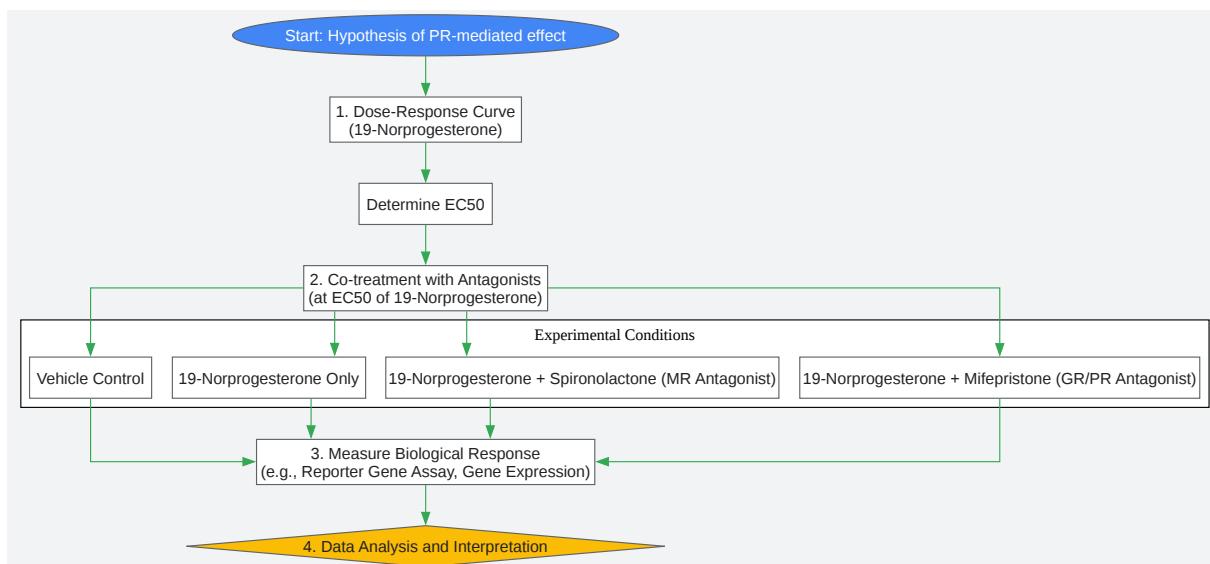
Compound	Progesterone Receptor (PR)	Mineralocorticoid Receptor (MR)	Glucocorticoid Receptor (GR)	Androgen Receptor (AR)
Progesterone	100% (Reference)	~15-20% (Antagonist)	~1%	<1%
19-Norprogesterone	High Affinity (Potent Agonist) [2]	47% (Relative to Aldosterone) (Partial Agonist) [5]	~3-fold higher than Progesterone [4]	Low to moderate, derivative-dependent
Nomegestrol Acetate	High Affinity	0.23% (Relative to Aldosterone)	Very Low	Anti-androgenic

Note: Relative binding affinities can vary depending on the experimental system (e.g., tissue source, species, assay conditions).

Mandatory Visualizations

Here are diagrams illustrating key signaling pathways and an experimental workflow.





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